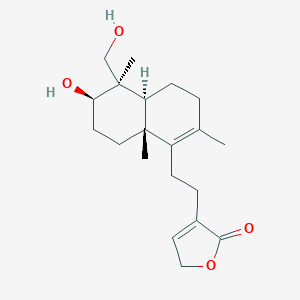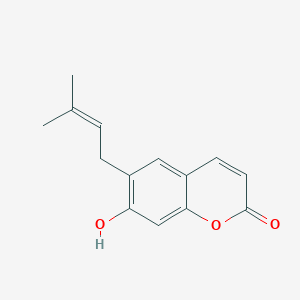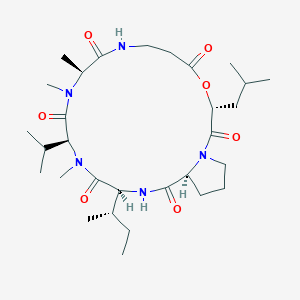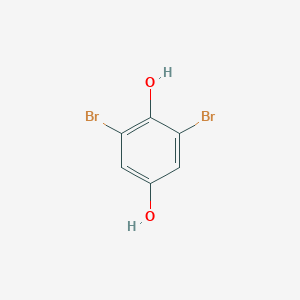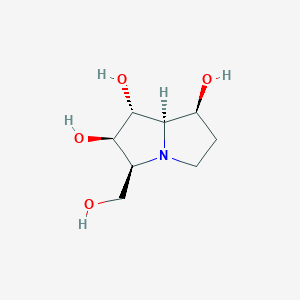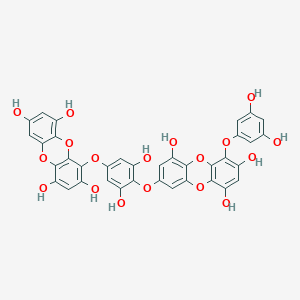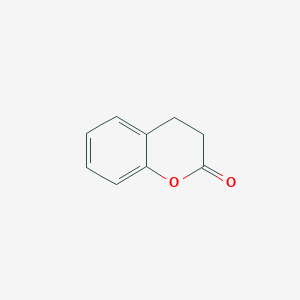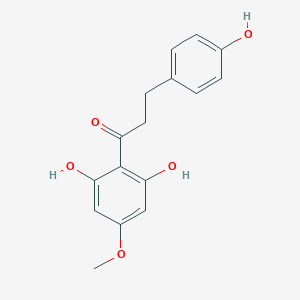
Asebogenin
Vue d'ensemble
Description
Asebogenin is a natural product belonging to the class of dihydrochalcones, which are minor flavonoids. It is the 4’-methyl ether derivative of phloretin. This compound has shown significant biological activities, including antibacterial and antithrombotic properties .
Applications De Recherche Scientifique
Chemistry: Asebogenin is used as a precursor for synthesizing other biologically active compounds, such as balsacone A.
Medicine: This compound has demonstrated antithrombotic properties by inhibiting the phosphorylation of spleen tyrosine kinase, which is crucial for platelet activation and thrombus formation
Mécanisme D'action
Target of Action
The primary target of Asebogenin is the spleen tyrosine kinase (Syk) . Syk plays a crucial role in the GPVI-induced platelet activation and the formation of neutrophil extracellular traps (NETs), both of which are critical pathogenic factors for arterial and venous thrombosis .
Mode of Action
this compound interacts with its target, Syk, by directly binding to it and interfering with its phosphorylation at Tyr525 . This interference reduces Syk activation, thereby inhibiting a series of GPVI-induced platelet responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Syk-mediated signaling pathway . By inhibiting the phosphorylation of Syk at Tyr525/526, this compound suppresses the activation of this pathway . This results in the inhibition of GPVI-induced platelet responses and the suppression of NETs formation induced by proinflammatory stimuli .
Pharmacokinetics
The strong anti-thrombotic effects of this compound suggest that it has sufficient bioavailability to exert its effects .
Action Environment
Environmental factors such as the exposure of subendothelial matrix proteins like collagen can influence the action of this compound. These proteins directly activate platelets through the GPVI receptor, triggering the Syk-mediated signaling events that this compound targets .
Analyse Biochimique
Biochemical Properties
Asebogenin has been found to show antibacterial activity with inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus, as well as antiplasmodial activities against the growth of chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum .
Molecular Mechanism
Its diverse biological activities suggest that it may interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Asebogenin can be synthesized starting from phloroglucinol through a nine-step synthetic process. This method involves various reaction conditions, including the use of specific reagents and catalysts to achieve a good yield . The synthesis of this compound is crucial for the preparation of other biologically active compounds, such as balsacone A .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route involving phloroglucinol provides a foundation for scaling up the production. The process can be optimized for industrial applications by improving reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Asebogenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and ether groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities. These derivatives are often studied for their potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Asebogenin is unique among dihydrochalcones due to its specific biological activities and mechanism of action. Similar compounds include:
Phloretin: The parent compound of this compound, known for its antioxidant properties.
Balsacone A: A compound synthesized using this compound as a precursor, with significant biological activities.
Other Dihydrochalcones: Various dihydrochalcones with different substitution patterns and biological activities.
This compound stands out due to its potent antithrombotic properties and its unique mechanism of action involving the inhibition of spleen tyrosine kinase phosphorylation .
Propriétés
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXIBKPHJYQSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331781 | |
| Record name | Asebogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-42-3 | |
| Record name | Asebogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asebogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


